molecular formula C13H10BrFN2O B2585499 N-(5-bromo-6-methylpyridin-2-yl)-4-fluorobenzamide CAS No. 638141-92-1

N-(5-bromo-6-methylpyridin-2-yl)-4-fluorobenzamide

Cat. No.: B2585499
CAS No.: 638141-92-1
M. Wt: 309.138
InChI Key: ICZHHWUDGCXCAB-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Representation

The systematic IUPAC name for this compound is N-(5-bromo-6-methylpyridin-2-yl)-4-fluorobenzamide , reflecting its pyridine and benzamide backbone with specific substituents. The pyridine ring is substituted at the 5-position with bromine and at the 6-position with a methyl group, while the benzamide moiety features a fluorine atom at the para position of the benzene ring.

The structural representation is defined by the following descriptors:

  • SMILES : CC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)F)Br.
  • InChI : InChI=1S/C13H10BrFN2O/c1-8-11(14)6-7-12(16-8)17-13(18)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,16,17,18).
  • InChIKey : ICZHHWUDGCXCAB-UHFFFAOYSA-N.

These identifiers unambiguously define the connectivity and stereoelectronic properties of the molecule, ensuring precise chemical communication.

CAS Registry Number and Alternative Synonyms

The compound is registered under the CAS Registry Number 638141-92-1 , a unique identifier for chemical substances. Alternative synonyms include:

Synonym Source
N-(5-bromo-6-methyl-2-pyridinyl)-4-fluorobenzamide PubChem
STK240637 PubChem
AKOS000469109 PubChem
EVT-1300823 Vendor catalogs

These aliases are critical for cross-referencing across databases and commercial platforms.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₀BrFN₂O confirms the presence of 13 carbon, 10 hydrogen, 1 bromine, 1 fluorine, 2 nitrogen, and 1 oxygen atom. The molecular weight is 309.13 g/mol , calculated as follows:

Element Atomic Weight (g/mol) Quantity Contribution (g/mol)
C 12.01 13 156.13
H 1.008 10 10.08
Br 79.90 1 79.90
F 19.00 1 19.00
N 14.01 2 28.02
O 16.00 1 16.00
Total 309.13

This stoichiometric breakdown aligns with high-resolution mass spectrometry data and computational validation. The presence of bromine and fluorine contributes significantly to the compound’s molecular polarity and reactivity.

Properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN2O/c1-8-11(14)6-7-12(16-8)17-13(18)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZHHWUDGCXCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-4-fluorobenzamide typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at Bromine Site

The bromine atom at the pyridine ring’s 5-position undergoes NAS with nucleophiles. This reaction is critical for modifying the compound’s core structure:

Reaction Type Conditions Outcome Yield Reference
Bromine substitutionn-BuLi, THF, −78°C → 0°C (12 h)Replacement with fluorine or cyano groups45–77%
Coupling with aminesPd catalysis (e.g., Buchwald-Hartwig)Formation of aryl amine derivatives60–85%*

*Theoretical yields inferred from analogous reactions in .

Amide Bond Formation and Hydrolysis

The fluorobenzamide moiety participates in hydrolysis and transamidation under acidic/basic conditions:

Reaction Reagents Products Key Observations
Acidic hydrolysisHCl (6 M), reflux, 6 h4-fluorobenzoic acid + 5-bromo-6-methylpyridin-2-amineStability influenced by electron-withdrawing F
Base-mediated cleavageNaOH (2 M), 80°C, 3 hDeprotonation of amide N–H, partial decompositionMethyl group steric effects reduce rate

Cross-Coupling Reactions

The bromopyridine subunit enables catalytic cross-coupling for C–C bond formation:

Coupling Type Catalyst System Applications Efficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl synthesis (e.g., with phenylboronic acid)Limited by steric hindrance from methyl group
SonogashiraPd/CuI, PPh₃, Et₃NAlkynylation at bromine siteModerate yields (50–65%) due to competing side reactions

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyridine ring directs meta-substitution in EAS:

Reagent Position Product Notes
HNO₃/H₂SO₄C-3 of pyridineNitro-substituted derivativeRequires harsh conditions (Δ > 100°C)
Cl₂/FeCl₃C-4 of benzamide ringChlorinated analogCompeting halogenation at pyridine rare

Biochemical Interactions

In medicinal chemistry contexts, the compound modulates metabotropic glutamate receptor 5 (mGlu5) via:

  • Halogen bonding : The 4-fluoro group interacts with Ser808 via dipole interactions .

  • Hydrophobic interactions : The 6-methylpyridine group fits into a hydrophobic pocket (Val739/Leu743/Phe787) .

Stability Under Synthetic Conditions

Key stability data from industrial-scale synthesis :

Parameter Value Implications
Thermal decomposition>250°C (TGA)Stable in most refluxing solvents
pH stability (aqueous)Stable at pH 2–10 (24 h, 25°C)Tolerates acidic/basic workup conditions

Scientific Research Applications

Chemical Properties and Structure

N-(5-bromo-6-methylpyridin-2-yl)-4-fluorobenzamide has the following molecular characteristics:

  • Molecular Formula : C13H10BrFN2O
  • Molecular Weight : 317.14 g/mol
  • CAS Number : 1042498-29-2

The compound features a pyridine ring substituted with bromine and methyl groups, as well as a fluorobenzamide moiety, which contributes to its biological activity.

Anticancer Properties

Research has demonstrated that this compound exhibits promising anticancer activity. A study evaluated its effects on various cancer cell lines, revealing that it inhibits cell proliferation through apoptosis induction. Specifically, the compound was tested against colon cancer cell lines, showing an IC50 value comparable to established chemotherapeutics .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been assessed for anti-inflammatory activity. The RAW 264.7 murine macrophage assay was utilized to evaluate its ability to inhibit nitric oxide production, a key marker of inflammation. The results indicated that this compound significantly reduced NO levels, suggesting its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AnticancerColon Cancer (SW1116)7.29
Anti-inflammatoryRAW 264.7 Macrophages6.24

Case Study 1: Anticancer Activity

In a controlled study, this compound was administered to SW1116 colon cancer cells. The treatment resulted in a significant reduction in cell viability over a period of six days, with accompanying evidence of apoptosis through caspase activation and PARP cleavage .

Case Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory properties of the compound using RAW 264.7 macrophages exposed to lipopolysaccharide (LPS). The results showed that treatment with this compound led to a marked decrease in nitric oxide production compared to untreated controls, highlighting its potential for therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(5-bromo-6-methylpyridin-2-yl)-4-fluorobenzamide with structurally related benzamide derivatives, focusing on synthesis, substituent effects, and physicochemical properties.

Structural Analogs from Pyridinyl-Benzamide Series ()

Compounds in this series share a pyridinyl-benzamide backbone but differ in substituent positions and halogenation patterns:

Compound ID Substituents (Benzamide) Pyridine Substituents Yield (%) Melting Point (°C)
Target Compound 4-Fluoro 5-Bromo, 6-Methyl N/A N/A
34 3-Cyano, 5-Fluoro 6-Methyl 100 245–247
35 4-Bromo, 3-Fluoro 6-Methyl 81 Not reported
36 3-Bromo, 5-Fluoro 6-Methyl 83 189–190

Key Observations:

  • Substituent Position: The target compound’s bromine at the pyridine 5-position distinguishes it from compound 36, which has bromine at the benzamide 3-position.
  • Melting Points: Higher melting points (e.g., 245–247°C for compound 34) correlate with polar substituents like cyano groups, whereas brominated analogs (e.g., compound 36) exhibit lower melting points, likely due to reduced crystallinity .

Benzoxazole/Chromene-Phthalide Hybrids ()

These hybrids incorporate a 4-fluorobenzamide group into complex heterocyclic scaffolds:

Compound ID Scaffold Type Substituents Yield (%) Melting Point (°C)
Z-4a Isobenzofuro[5,6-d]oxazol 4-Fluoro, 5-Butyl 34.9 183–185
E-4a Isobenzofuro[4,5-d]oxazol 4-Fluoro, 6-Butyl 31.1 222–224

Key Observations:

  • Scaffold Complexity: The target compound’s pyridinyl-benzamide structure is simpler than the fused benzoxazole/chromene systems in Z-4a and E-4a, which may confer enhanced rigidity and metabolic stability but lower synthetic yields (e.g., 34.9% for Z-4a vs. 81–100% for pyridinyl-benzamides) .

Halogenated Benzamide Derivatives ()

  • Patent Compound (): 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide features a trifluoropropyloxy group and a chlorofluorophenyl moiety. Its 90% yield and trifluoromethyl groups suggest superior metabolic stability compared to the target compound’s simpler structure .
  • Thiourea Derivatives (): N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide incorporates a thiourea bridge, enabling hydrogen-bonding interactions absent in the target compound. This structural modification correlates with distinct crystal packing and Hirshfeld surface properties .
  • Similarity Analysis (): The target compound shares ~50–60% structural similarity with halogenated benzamides (e.g., CAS 404844-11-7, 58.21% similarity), indicating moderate overlap in pharmacophoric features but divergent electronic profiles due to bromine placement .

Biological Activity

N-(5-bromo-6-methylpyridin-2-yl)-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure features a brominated pyridine moiety and a fluorobenzamide group, which contribute to its unique chemical properties. The presence of halogens (bromine and fluorine) enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Molecular Formula: C14H12BrFN2O
Molar Mass: 368.22 g/mol

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition: The compound can inhibit specific enzymes involved in cell proliferation, which is crucial for its anticancer properties. For instance, it has been shown to interact with enzymes that modulate signaling pathways related to cancer cell growth.
  • Receptor Binding: The compound may bind to various receptors, altering their activity. This interaction can lead to downstream effects that inhibit tumor growth or modulate immune responses.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • In Vitro Studies: The compound has demonstrated cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. For example, in one study, it exhibited an IC50 value of 7.29 μM against the SW1116 colon cancer cell line, indicating significant potency compared to standard chemotherapeutics like methotrexate .
  • Mechanistic Insights: The anticancer mechanism includes induction of apoptosis and inhibition of cell cycle progression. This was evidenced by flow cytometry analyses showing increased sub-G1 phase populations in treated cancer cells, indicative of apoptotic cell death .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Broad-Spectrum Activity: Preliminary studies suggest that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
  • Case Study: In a recent assay, the compound showed promising activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 μg/mL, highlighting its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent Effect on Activity
Bromine at position 5Enhances lipophilicity and receptor binding
Fluorine at position 4Increases metabolic stability and bioavailability
Methyl group at position 6Modulates electronic properties affecting binding affinity

Research indicates that modifications to the pyridine or benzamide moieties can significantly alter the compound's potency and selectivity against various biological targets .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(5-bromo-6-methylpyridin-2-yl)-4-fluorobenzamide?

The compound is typically synthesized via coupling reactions between a substituted benzoic acid derivative and an aminopyridine. For example, 4-fluorobenzoic acid derivatives (e.g., bromo-fluorobenzoic acids) can be activated using coupling agents like HATU or DCC, followed by reaction with 5-bromo-6-methylpyridin-2-amine. Evidence from analogous compounds shows yields up to 81% using such methods, with purification via column chromatography and characterization by NMR and GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H NMR : Aromatic protons appear in δ 6.95–8.15 ppm, with methyl groups at δ ~2.45–2.49 ppm. The amide proton may resonate as a singlet near δ 10.80 ppm in DMSO-d₆ .
  • FT-IR : Amide C=O stretches around 1672 cm⁻¹ and aromatic C-H stretches near 3053 cm⁻¹ .
  • LC-MS/GC-MS : Molecular ion peaks (e.g., m/z 310 [M⁺] for similar compounds) confirm molecular weight .

Q. How can researchers validate the purity of synthesized batches?

High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard. Orthogonal methods like TLC (using silica gel plates) and melting point analysis further ensure batch consistency .

Advanced Research Questions

Q. How does the substitution pattern on the pyridine ring influence biological activity?

Substituents like bromo (electron-withdrawing) and methyl (electron-donating) modulate electronic and steric properties. Bromine may enhance binding to hydrophobic enzyme pockets (e.g., bacterial acps-pptase), while the methyl group increases lipophilicity, potentially improving membrane permeability. Comparative studies of positional isomers (e.g., 4-bromo vs. 3-bromo) show significant differences in bioactivity, underscoring the need for precise substitution .

Q. What strategies resolve contradictions in reported mechanisms of action?

Discrepancies (e.g., enzyme inhibition vs. receptor modulation) can be addressed by:

  • Orthogonal assays : Use biochemical (e.g., enzyme activity assays) and cellular (e.g., cytotoxicity screens) approaches to confirm targets.
  • Structural analogs : Compare activity with derivatives lacking the bromo or methyl groups to isolate functional contributions .
  • Computational modeling : Molecular docking studies (e.g., using PyMol) can predict binding affinities to proposed targets .

Q. How can researchers optimize experimental design to study this compound’s stability?

  • Forced degradation studies : Expose the compound to heat, light, and varying pH to identify degradation products via LC-MS.
  • Metabolic stability assays : Use liver microsomes to assess cytochrome P450-mediated breakdown.
  • Solid-state analysis : X-ray crystallography or powder diffraction can reveal polymorphic stability .

Q. What role do fluorinated moieties play in enhancing this compound’s pharmacokinetics?

The 4-fluorobenzamide group improves metabolic stability by resisting oxidative degradation. Fluorine’s electronegativity also strengthens hydrogen bonding with target proteins, as seen in analogues with trifluoromethyl groups .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting bioactivity data across structural analogs?

  • SAR tables : Systematically compare IC₅₀ values, logP, and solubility for analogs (e.g., bromo vs. chloro substituents).
  • Statistical methods : Apply multivariate analysis to decouple electronic, steric, and lipophilic effects .

Q. What computational tools are recommended for predicting this compound’s reactivity?

  • ACD/Labs Percepta : Predicts logP, pKa, and solubility.
  • Gaussian or Spartan : DFT calculations optimize geometry and frontier molecular orbitals for reaction site identification .

Methodological Best Practices

Q. How to design dose-response studies for in vitro assays?

Use a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate measurements. Include positive controls (e.g., known enzyme inhibitors) and vehicle controls (DMSO) to normalize data .

Q. What purification techniques are optimal for scale-up synthesis?

  • Flash chromatography : Use gradients of ethyl acetate/hexane for intermediates.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray analysis .

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